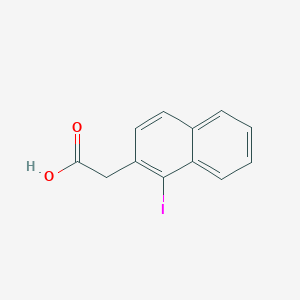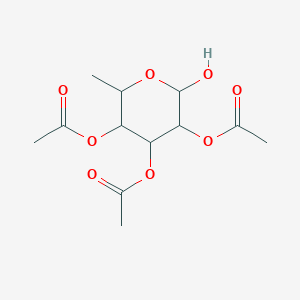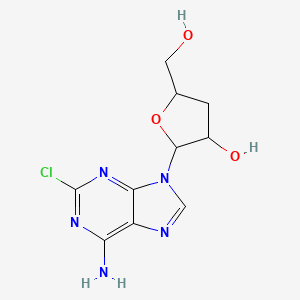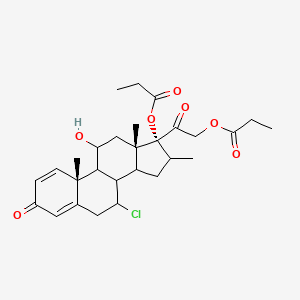
Almeta; Delonal; Sch 22219; Vaderm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Alclometasone dipropionate is synthesized through a series of chemical reactions involving the modification of a steroid nucleus. The synthetic route typically involves the chlorination of a steroid precursor, followed by esterification with propionic acid . Industrial production methods ensure the compound meets stringent purity standards, with specific chromatographic techniques used to verify the purity and concentration of the final product .
Chemical Reactions Analysis
Alclometasone dipropionate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups in the steroid nucleus.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alclometasone dipropionate is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and stability of corticosteroids.
Biology: Investigating the effects of corticosteroids on cellular processes.
Medicine: Developing treatments for inflammatory skin conditions.
Industry: Formulating topical creams and ointments for therapeutic use
Mechanism of Action
The mechanism of action of alclometasone dipropionate involves binding to glucocorticoid receptors in the cytoplasm. This complex then migrates to the nucleus, where it binds to glucocorticoid response elements on DNA. This binding modulates the transcription of genes involved in inflammatory pathways, leading to the production of lipocortins, which inhibit phospholipase A2 and subsequently reduce the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
Comparison with Similar Compounds
Alclometasone dipropionate is similar to other corticosteroids such as hydrocortisone and betamethasone. it is unique in its specific chemical structure, which provides a balance between potency and safety for topical use . Other similar compounds include:
- Hydrocortisone
- Betamethasone
- Clobetasol propionate
- Fluticasone propionate
Alclometasone dipropionate is often preferred for its lower risk of systemic side effects while maintaining effective anti-inflammatory properties .
Properties
Molecular Formula |
C28H37ClO7 |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
[2-[(10R,13S,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15?,18?,19?,20?,24?,25?,26-,27-,28-/m0/s1 |
InChI Key |
DJHCCTTVDRAMEH-WABOBNKASA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2C(CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)

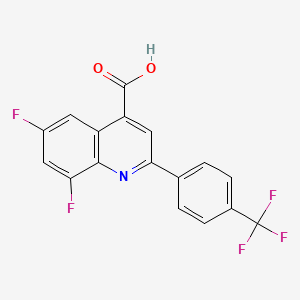
![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)
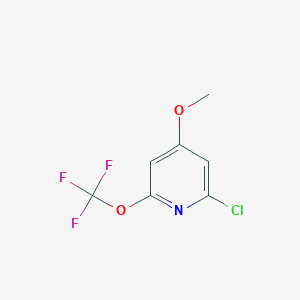
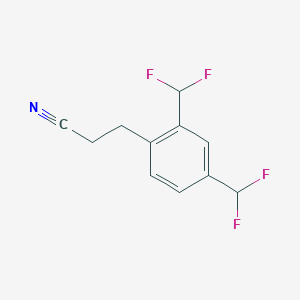

![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
